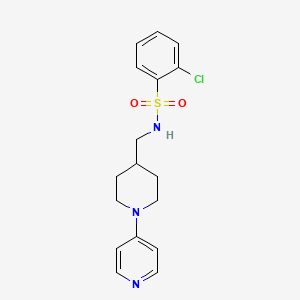
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as compound 2034237-02-8, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a chloro-substituted benzene sulfonamide with a piperidine-pyridine moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O with a molecular weight of 329.8 g/mol. The compound's structure is characterized by the presence of a chloro group on the benzene ring, which is believed to play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O |
| Molecular Weight | 329.8 g/mol |
| CAS Number | 2034237-02-8 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : Starting from pyridine, the piperidine ring is synthesized through reduction and functionalization.
- Attachment of the Benzamide Core : A benzoyl chloride derivative is reacted with the piperidine intermediate.
- Chlorination : The final step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cancer types, including breast and lung cancers. For instance, this compound exhibited an IC50 value of approximately 0.126 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell signaling pathways. The presence of the chloro group may enhance binding affinity, leading to increased biological activity. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the piperidine or benzamide portions can significantly alter efficacy and selectivity against cancer cells .
Case Studies
- In Vitro Studies : A study examining the effects of this compound on various cancer cell lines demonstrated a marked reduction in cell viability, particularly in MDA-MB-231 and HepG2 liver cancer cells. The compound was found to induce apoptosis through caspase activation pathways .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and metastasis in mice inoculated with MDA-MB-231 cells. The treatment showed a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg .
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies indicate significant activity against various pathogens, including Mycobacterium tuberculosis H37Ra, suggesting potential anti-tubercular properties .
- Anti-inflammatory Effects : Research has indicated that similar compounds exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Biological Evaluation
Biological evaluations have demonstrated that 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide interacts with biological macromolecules. It has been shown to:
- Inhibit enzymes critical for the survival of certain bacteria.
- Exhibit effects on various cell types, particularly in inhibiting the growth of resistant bacterial strains .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in:
- Material Development : Utilized in developing new materials and chemical processes due to its reactive properties.
- Chemical Research : Employed as a precursor in synthetic pathways for creating novel compounds with desired biological activities .
Case Studies
Several studies highlight the compound's applications:
- Antimicrobial Studies : A series of analogues derived from similar structures were assessed for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, demonstrating promising results against multidrug-resistant pathogens .
- Biochemical Pathway Analysis : Investigations into the biochemical pathways affected by this compound have revealed insights into its mode of action against Mycobacterium tuberculosis, indicating interference with essential survival mechanisms.
属性
IUPAC Name |
2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLMUIWHISHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














